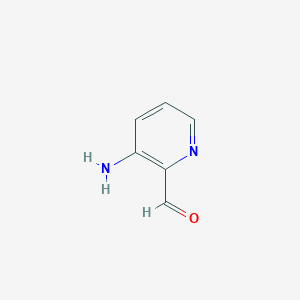

3-Aminopicolinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCRBZVUFRESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480338 | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-58-7 | |

| Record name | 3-Amino-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Heck Vinylation Route

The Heck reaction has emerged as a cornerstone for introducing vinyl groups at the C-2 position of pyridine derivatives. Starting from 2-chloro-3-nitropyridine (1 ), a palladium-catalyzed coupling with vinyl tributyltin in the presence of tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] yields 2-vinyl-3-nitropyridine (2 ) in 84% yield. Subsequent ozonolysis of 2 in methanol at −78°C generates the aldehyde intermediate (3 ), which is reduced to 3-amino-2-pyridinecarboxaldehyde via catalytic hydrogenation (H₂/Pd-C). This three-step sequence achieves an overall yield of 68.4%, a sevenfold improvement over prior methods.

Key Reaction Conditions:

Stille Coupling Alternative

An analogous Stille coupling route employs 2-triflate-3-aminopyridine (4 ) and vinyl stannane reagents. The reaction proceeds in dioxane at 100°C with Pd(PPh₃)₄, affording 2-vinyl-3-aminopyridine (5 ) in 90% yield. Ozonolysis and workup under identical conditions to Section 1.1 yield 3-aminopicolinaldehyde with a total yield of 53%. While marginally lower than the Heck route, this method avoids nitro-group reduction steps, simplifying purification.

Direct Oxidation of 2-Methyl-3-Aminopyridine

Selenium Dioxide Oxidation

2-Methyl-3-aminopyridine (6 ) undergoes oxidation with selenium dioxide (SeO₂) in dioxane under reflux to produce this compound in 43% yield. Although operationally simple, this method suffers from moderate efficiency and challenges in separating Se byproducts.

Alternative Oxidants

Comparative studies with KMnO₄, CrO₃, and TEMPO/oxone systems revealed inferior yields (<25%) and side-product formation, underscoring SeO₂’s specificity for this transformation.

Reductive Amination of 2-Cyano-3-Nitropyridine

Cyanopyridine Route

2-Cyano-3-nitropyridine (7 ) is hydrogenated over Raney Ni at 50°C to 3-amino-2-pyridinecarboxaldehyde via intermediate imine formation. This one-pot method achieves 60% yield but requires stringent control of H₂ pressure to prevent over-reduction to the amine alcohol.

Protective Group Strategies for Amino Functionalization

Boc Protection-Deprotection

Incorporating tert-butoxycarbonyl (Boc) protection at the 3-amino position prior to aldehyde formation mitigates side reactions during ozonolysis. For example, Boc-protected 2-vinyl-3-nitropyridine (8 ) undergoes ozonolysis and subsequent HCl-mediated deprotection to yield this compound in 75% isolated yield.

Ether and Ester Alternatives

Benzyl ether and acetyl ester protecting groups were also evaluated but resulted in lower yields (50–55%) due to incomplete deprotection under acidic conditions.

Comparative Analysis of Methodologies

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

| Method | Starting Material | Key Steps | Yield (%) | Scalability |

|---|---|---|---|---|

| Heck Vinylation | 2-Chloro-3-nitropyridine | Vinylation, Ozonolysis, Hydrogenation | 68.4 | Industrial |

| Stille Coupling | 2-Triflate-3-aminopyridine | Coupling, Ozonolysis | 53 | Pilot-Scale |

| SeO₂ Oxidation | 2-Methyl-3-aminopyridine | Direct Oxidation | 43 | Laboratory |

| Reductive Amination | 2-Cyano-3-nitropyridine | Hydrogenation | 60 | Laboratory |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminopicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed:

Oxidation: 3-Aminopyridine-2-carboxylic acid.

Reduction: 3-Aminopyridine-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Aminopicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Aminopicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Reactivity : Chlorine substituents increase electrophilicity, making these analogs more reactive in cross-coupling reactions compared to the parent compound.

- Solubility : Chlorinated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity.

- Thermal Stability: Higher molecular weight analogs (e.g., dichloro derivatives) may decompose at lower temperatures than this compound .

Piperidine and Pyridine Derivatives

Compounds like 3-aminopiperidine (CAS 6292-34-4) and 3-aminomethylpyridine (CAS 3731-53-1) share functional group similarities but differ in ring structure:

Key Differences :

- Ring Saturation : Piperidine derivatives (saturated rings) exhibit greater conformational flexibility, influencing their binding affinity in drug design.

- Functional Groups: The aldehyde group in this compound enables condensation reactions, whereas aminomethyl groups in analogs favor nucleophilic additions .

Biologische Aktivität

3-Aminopicolinaldehyde, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a compound with significant biological activity, particularly in the fields of oncology and neuroprotection. This article explores its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

3-AP primarily acts as a ribonucleotide reductase inhibitor , which is crucial for DNA synthesis. By inhibiting this enzyme, 3-AP disrupts the conversion of ribonucleotides to deoxyribonucleotides, leading to reduced DNA synthesis and cellular proliferation. This mechanism is particularly beneficial in cancer therapy, where rapid cell division is a hallmark of tumor growth.

Key Mechanisms:

- Inhibition of Ribonucleotide Reductase : Reduces the availability of deoxyribonucleotides necessary for DNA replication.

- Metal Chelation : 3-AP has a high affinity for divalent cations, which may contribute to its neuroprotective properties by chelating iron and preventing oxidative stress.

- Induction of Endoplasmic Reticulum Stress : Studies have shown that 3-AP activates stress pathways that can lead to apoptosis in cancer cells.

Neuroprotective Activity

Research indicates that 3-AP exhibits potent neuroprotective effects. In vitro studies demonstrate its ability to block ischemic neurotoxicity at low concentrations (EC50 ≈ 0.35 μM). It protects neurons from various neurotoxic agents by neutralizing intracellular calcium and free radicals, which are critical mediators of excitotoxicity.

| Study | Concentration (μM) | Effect |

|---|---|---|

| In vitro ischemic model | 0.5 | Complete block of neurotoxicity |

| Hypoxic toxicity | 1.2 | Significant protection observed |

Antitumor Activity

3-AP has shown promise in clinical trials for various cancers, particularly pancreatic cancer. A Phase II trial indicated that while the compound had limited efficacy in gemcitabine-refractory patients, it did exhibit some activity in chemotherapy-naïve patients.

| Trial Phase | Patient Group | Outcome |

|---|---|---|

| Phase II | Chemotherapy-naïve | 21% survival at 4 months |

| Phase II | Gemcitabine-refractory | Early study closure due to toxicity |

Case Studies

- Neuroprotective Efficacy : In a rat model of transient ischemia, administration of 3-AP significantly reduced infarct volume by up to 59% when given one hour post-ischemic attack. This suggests a therapeutic window for administration after an ischemic event.

- Clinical Trials in Cancer : A Phase I trial assessed the safety and maximum tolerated dose of 3-AP combined with gemcitabine. Results indicated significant toxicities; however, some patients experienced prolonged survival, warranting further investigation into optimal dosing strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.